4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine
Description
The compound 4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine is a pyrimidine derivative characterized by three key substituents:
- 4-(4-Chlorophenoxy) group at position 4: This aromatic ether group introduces steric bulk and electron-withdrawing effects due to the chlorine atom.
- 5-Methoxy group: The electron-donating methoxy group may influence electronic distribution on the pyrimidine ring.
Properties
IUPAC Name |
4-(4-chlorophenoxy)-2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2O2S/c1-24-16-9-22-18(26-10-11-2-3-13(20)8-15(11)21)23-17(16)25-14-6-4-12(19)5-7-14/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNIDTREFWDJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=C(C=C2)Cl)SCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine is a pyrimidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial, enzyme inhibition, and anticancer activities, supported by data from various studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHClNOS
- IUPAC Name : this compound
1. Antibacterial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. For example, derivatives with similar functionalities showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
2. Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibition capabilities. In particular, it has shown potential as an acetylcholinesterase (AChE) inhibitor and urease inhibitor.
- AChE Inhibition : Compounds in this category were found to inhibit AChE with varying degrees of potency. For instance, IC values reported for related compounds ranged from 1.13 µM to 6.28 µM.
- Urease Inhibition : The compound displayed strong urease inhibitory activity, which is significant for treating conditions like kidney stones.
3. Anticancer Activity
The anticancer potential of pyrimidine derivatives has been a focal point in recent research. Studies indicate that compounds similar to This compound exhibit cytotoxic effects against various cancer cell lines.
- Cell Lines Tested : Notable cell lines include HeLa (cervical cancer) and A549 (lung cancer).
- Mechanism of Action : The mechanism involves inducing apoptosis and inhibiting cell proliferation.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
-
Study on Antibacterial Activity : A study evaluated a series of chlorophenyl-substituted pyrimidines for their antibacterial efficacy against multi-drug resistant strains. The results indicated that the presence of chlorophenyl groups significantly enhanced antibacterial activity.
- Findings : Compounds with multiple chlorinated phenyl rings showed improved potency against resistant strains compared to those with fewer substitutions.
-
Enzyme Inhibition Study : Another investigation focused on the enzyme inhibition properties of pyrimidine derivatives. The study utilized molecular docking simulations alongside in vitro assays to assess AChE and urease inhibition.
- Results : The docking studies revealed favorable interactions between the compounds and the active sites of the enzymes, correlating well with the observed inhibitory activities.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Compound A : 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine
- Key differences: Position 4: Replaces the 4-chlorophenoxy group with a 4-methoxyphenylsulfanyl group. Position 2: Uses a 3,4-dichlorobenzyl sulfanyl instead of 2,4-dichlorobenzyl.
- The 3,4-dichlorobenzyl substitution may reduce steric hindrance compared to the 2,4-dichloro isomer.
Compound B : 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine
- Key differences: Position 2: Substitutes 2,6-dichlorobenzyl sulfanyl for 2,4-dichlorobenzyl. Position 4: Replaces 4-chlorophenoxy with 4-methoxyphenoxy.
- Implications: The 2,6-dichloro substitution creates a symmetrical halogen pattern, possibly improving crystallinity. The 4-methoxyphenoxy group introduces a stronger electron-donating effect than 4-chlorophenoxy.
Compound C : 4-[(4-Chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine
- Key differences: Position 2: Replaces the sulfanyl-benzyl group with a pyridinyl ring. Position 4: Uses a 4-chlorophenylsulfanyl group instead of 4-chlorophenoxy.
- Implications: The pyridinyl group introduces hydrogen-bonding capability and basicity. Sulfanyl vs. phenoxy at position 4 alters electronic and steric profiles.
Physicochemical Properties
Potential Functional Implications
- Bioactivity : Chlorine and sulfanyl groups are common in kinase inhibitors (e.g., PARP or EGFR targets), though explicit data are absent in the evidence.
- Solubility : The target compound’s high Cl and benzyl content likely reduce aqueous solubility compared to Compound C’s pyridine .
- Stability: Sulfanyl groups may oxidize to sulfoxides, whereas phenoxy groups are generally stable under physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
